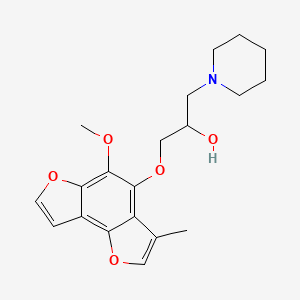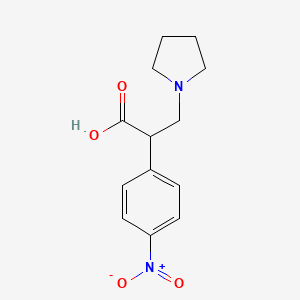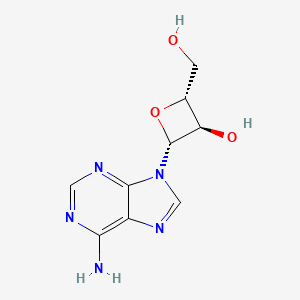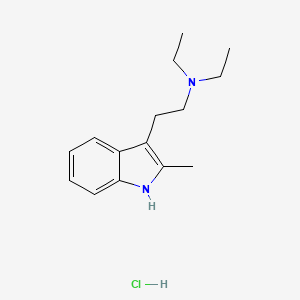
3-(2-(Diethylamino)ethyl)-2-methylindole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “NIOSH/NL6697000” is a chemical substance documented in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/NL6697000” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of reagents such as triethanolamine, acetone, sulfanilamide, phosphoric acid, and N-1-naphthylethylenediamine dihydrochloride . The reaction conditions include maintaining specific temperatures and pH levels to ensure the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of “NIOSH/NL6697000” follows standardized protocols to ensure consistency and purity. The methods involve large-scale chemical reactions conducted in controlled environments to minimize contamination and maximize yield. The use of advanced analytical techniques, such as visible absorption spectrophotometry, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/NL6697000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/NL6697000” include sodium nitrite, sulfanilamide, and N-1-naphthylethylenediamine dihydrochloride . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving “NIOSH/NL6697000” depend on the specific reagents and conditions used. These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and purity .
Scientific Research Applications
“NIOSH/NL6697000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology and medicine, it is employed in studies related to occupational safety and health, particularly in monitoring exposure to hazardous substances . In industry, it is used in the production of materials and chemicals that require precise analytical control.
Mechanism of Action
The mechanism of action of “NIOSH/NL6697000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “NIOSH/NL6697000” include various volatile organic compounds and nitroaromatic compounds . These compounds share similar chemical properties and are used in comparable industrial and research applications.
Uniqueness: What sets “NIOSH/NL6697000” apart from similar compounds is its specific chemical structure and reactivity, which make it particularly suitable for certain analytical methods and industrial processes. Its unique properties allow for precise and reliable measurements in occupational safety and health studies .
Properties
CAS No. |
74509-82-3 |
|---|---|
Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-4-17(5-2)11-10-13-12(3)16-15-9-7-6-8-14(13)15;/h6-9,16H,4-5,10-11H2,1-3H3;1H |
InChI Key |
LBPQYKMHLDTSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=C(NC2=CC=CC=C21)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





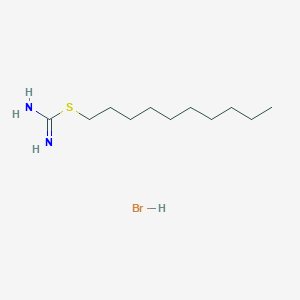



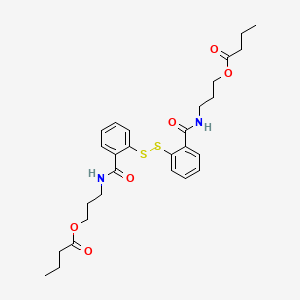
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)


